N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine
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Overview
Description
N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and imine linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine typically involves the condensation of 4-anilinobenzaldehyde with 4-anilinobenzene-1,4-diamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride (NaBH~4~) to yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogenating agents (Br~2~, Cl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N1-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, inhibiting their activity. The aromatic rings and imine linkages also allow for π-π stacking interactions with nucleic acids, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine is unique due to its multiple aromatic rings and imine linkages, which provide a high degree of structural rigidity and potential for diverse chemical interactions. This makes it particularly useful in coordination chemistry and as a potential pharmacological agent.
Properties
CAS No. |
57400-99-4 |
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Molecular Formula |
C32H26N4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[[4-[(4-anilinophenyl)iminomethyl]phenyl]methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C32H26N4/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24,35-36H |
InChI Key |
KUZWTQNAFZDXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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